molecular formula C20H13Cl2N3O3 B2553323 1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 303149-39-5

1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

Cat. No. B2553323
CAS RN: 303149-39-5
M. Wt: 414.24
InChI Key: PTXXFXAFCFHXSS-UHFFFAOYSA-N
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Description

The compound “1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . This particular compound has additional functional groups including a nitro group (-NO2), and chlorobenzyl group (C6H4-CH2Cl).


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and imidazole), a nitro group which is a strong electron-withdrawing group, and chlorobenzyl group which is an electron-donating group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group and can undergo reduction reactions to form amines. The chlorobenzyl group can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and a nitro group could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

ADME Properties: Pharmacologists investigate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. Understanding its behavior in biological systems is crucial for drug development. Analytical techniques such as mass spectrometry and NMR spectroscopy aid in these studies.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, compounds with nitro groups can be explosive and should be handled with care. Additionally, the presence of chlorobenzyl group may make this compound harmful if inhaled, swallowed, or comes into contact with skin .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-(3-chlorophenyl)-1-[(2-chlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-15-6-3-5-13(10-15)20-23-18-9-8-16(25(26)27)11-19(18)24(20)28-12-14-4-1-2-7-17(14)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXXFXAFCFHXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

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